3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Description
Properties
IUPAC Name |
3-chloro-2-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)12-8-7-11(3)15(9-12)19-16-13(17)5-4-6-14(16)18/h4-10H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNDQVYTAXJJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 5-isopropyl-2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline has been identified as a candidate for drug development due to its structural features that allow it to interact with various biological targets. Its potential therapeutic applications include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in therapeutic applications targeting bacterial infections.
- Proteomics Research : The compound's ability to interact with specific proteins and enzymes can influence cellular processes, potentially leading to significant changes in biochemical pathways. This interaction is crucial for understanding its mechanism of action and therapeutic potential.
2. Synthesis of Antidepressants
Research indicates that derivatives of this compound could be synthesized for use as antidepressants. The structural modifications can enhance efficacy and reduce side effects, making them suitable for clinical use .
Agrochemical Applications
This compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides. Its chemical structure allows for modifications that can lead to the development of effective weed control agents .
Biochemical Studies
1. Mechanistic Studies
Understanding how this compound interacts with biological molecules is essential for determining its mechanism of action. Studies may focus on:
- Binding Affinity : Investigating how the compound binds to specific enzymes or receptors, which could alter their activity and lead to significant biochemical changes.
- Cellular Impact : Evaluating how these interactions affect cellular processes such as signal transduction and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs and their substituent differences:
Key Observations :
- Lipophilicity: The 5-isopropyl-2-methylphenoxy group in the target compound introduces steric bulk and lipophilicity compared to cyclohexylmethoxy (sc-312666) or phenethyloxy (sc-312668) groups. This may enhance membrane permeability in biological systems.
Physicochemical Properties
- Melting Points : The structurally related (Z)-imine derivative in has a melting point of 402–404 K . While data for the target compound is absent, substituent bulk (e.g., isopropyl vs. cyclohexylmethoxy) likely reduces crystallinity and lowers melting points compared to less-branched analogs.
- Solubility : Increased lipophilicity from the isopropyl and methyl groups may reduce aqueous solubility relative to pyridyloxy or phenethyloxy analogs, which have polar or π-π interactions .
Biological Activity
3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro group, an aniline structure, and a phenoxy group with isopropyl and methyl substitutions, contributing to its unique chemical properties.
- Molecular Formula : CHClN O
- Molecular Weight : 275.77 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : 368.8 °C at 760 mmHg
Research indicates that this compound may interact with specific proteins and enzymes, influencing various cellular processes. The compound’s structural features allow it to bind effectively to target biomolecules, potentially altering their activity and impacting biochemical pathways.
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | IC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 62.53 |
| Enterococcus faecalis | 36.66 |
| Escherichia coli | 15.28 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli, which is notable given the rising concern over antibiotic resistance.
Antifungal Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may also possess antifungal activity. It has been evaluated for its efficacy against common fungal pathogens, showing promising results that warrant further investigation.
Case Studies
A recent study conducted on the effects of this compound in vivo demonstrated its potential as a therapeutic agent. The study utilized a model organism, Galleria mellonella, to assess the compound's toxicity and efficacy:
- Findings :
- No significant alteration in hemocyte density was observed, indicating low toxicity.
- The compound effectively inhibited biofilm formation in bacterial strains, which is crucial for preventing chronic infections.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 5-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline | CHClN O | Chlorine at position 5 |
| 4-Chloro-2-isopropyl-5-methylphenol | CHClO | Lacks an aniline structure |
| 5-Chloro-2-(2-methylphenoxy)aniline | CHClN O | Absence of isopropyl group |
This table highlights how the specific substitution pattern of this compound contributes to its distinct biological activity compared to related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, and what parameters critically influence reaction yields?
- Methodology : A two-step synthesis is typical: (1) Preparation of the substituted phenoxy intermediate via nucleophilic aromatic substitution (NAS) between 5-isopropyl-2-methylphenol and a chlorinated nitrobenzene derivative, followed by (2) reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or Fe/HCl. Key parameters include temperature control during NAS (30–50°C to avoid side reactions) and catalyst purity in the reduction step .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.
Q. How can crystallographic techniques confirm the molecular structure of this compound?
- Procedure : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in a solvent like dichloromethane/hexane. Use SHELXL for structure refinement, focusing on resolving positional disorder in the isopropyl group . ORTEP-3 can visualize thermal ellipsoids to validate substituent geometry .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm stereochemical accuracy.
Q. What safety protocols are essential when handling this compound, given its structural similarity to regulated aniline derivatives?
- Guidelines : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential amine toxicity. Monitor for skin sensitization (patch testing recommended). Environmental disposal must follow protocols for chlorinated aromatics, as similar compounds are listed in restricted substance inventories .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?
- Analytical Strategy : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis across solvents (e.g., DMSO, ethanol, hexane). Adjust pH to assess stability: acidic conditions may protonate the amine, increasing aqueous solubility but risking decomposition . Cross-validate with Hansen solubility parameters to identify solvent compatibility.
Q. What computational approaches predict the compound’s reactivity in electrophilic substitution reactions?
- Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the aniline ring. The chloro group’s electron-withdrawing effect directs electrophiles to the para position relative to the amine. Compare with Fukui indices to quantify site-specific reactivity .
Q. How do steric effects from the isopropyl group influence catalytic coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design : Synthesize a derivative without the isopropyl group and compare coupling efficiency using Pd(PPh₃)₄. Steric hindrance may reduce cross-coupling yields; mitigate by using bulkier ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Resolution : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterize purity via HPLC-MS and DSC (Differential Scanning Calorimetry) for melting point validation. Contradictions may arise from polymorphic forms or residual solvents, which SCXRD can clarify .
Environmental & Biodegradation Studies
Q. What biodegradation pathways are plausible for this compound, and how can they be assayed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
